

Crystal Structure Analysis & Salt Selection Guide: 4,7-Diazaspiro[2.6]nonane Scaffolds

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Compound of Interest

Compound Name:	<i>Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate</i>
CAS No.:	1785522-54-4
Cat. No.:	B3246526

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Executive Summary

This guide provides a technical roadmap for the solid-state characterization of 4,7-diazaspiro[2.6]nonane salts. As a high-value bioisostere for 1,4-diazepanes and piperazines, this spirocyclic scaffold offers unique vector orientation and metabolic stability advantages. However, the fusion of a strained cyclopropane ring with a flexible seven-membered diazepane ring creates specific challenges in crystallization and salt selection. This document outlines the protocols for stabilizing this scaffold in the solid state, comparing its performance against standard alternatives.

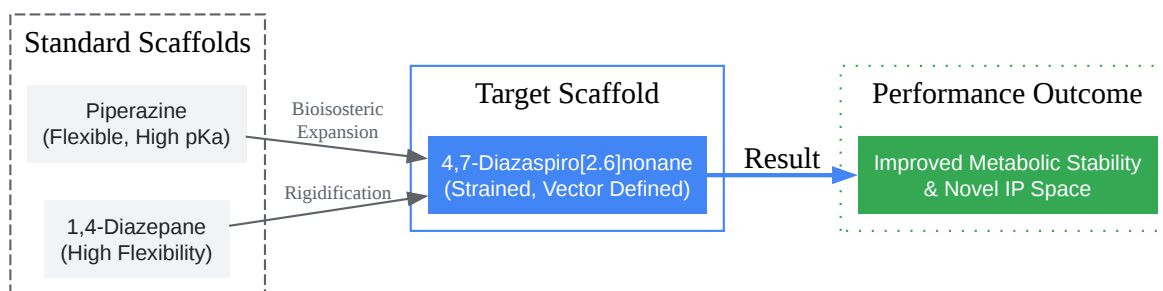
Part 1: Structural Logic & Causality

Why this scaffold matters: The 4,7-diazaspiro[2.6]nonane system represents a "hybrid" topology. It combines the high ring strain of a cyclopropane moiety (~27.5 kcal/mol) with the conformational flexibility of a 1,4-diazepane.

- The "Gem-Dimethyl" Effect Surrogate: The spiro-cyclopropane acts similarly to a gem-dimethyl group but with greater metabolic stability (blocking P450 oxidation sites) and a fixed bond angle ($\sim 60^\circ$) that alters the puckering of the attached diazepane ring.
- Basicity Modulation: Unlike standard piperazines (pKa ~ 9.8), the inductive effect of the spiro-cyclopropane adjacent to the nitrogen centers (depending on exact isomer substitution) modulates the pKa, often lowering it, which improves membrane permeability.

Structural Topology Comparison

The following diagram illustrates the topological relationship between the target scaffold and its linear/spiro alternatives.



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Figure 1: Topological evolution of the 4,7-diazaspiro[2.6]nonane scaffold from standard diamines.

Part 2: Comparative Performance Analysis

The following table contrasts the 4,7-diazaspiro[2.6]nonane scaffold with its direct competitors. Data is synthesized from general properties of spiro-amines and specific 1,4-diazepane literature.

Feature	1,4-Diazepane (Parent)	Spiro[3.3]heptane-2,6-diamine	4,7-Diazaspiro[2.6]nonane
Ring Strain	Low (Flexible Twist-Chair)	Moderate (Puckered Cyclobutanes)	High (Cyclopropane + Diazepane)
Conformation	Fluxional (Multiple conformers)	Rigid (Linear vector)	Semi-Rigid (Restricted Twist-Boat)
Basicity (pKa)	High (~9.5 - 10.[1]0)	Moderate (~8.5 - 9.0)	Tunable (~8.5 - 9.5)
Solubility (HCl Salt)	Very High (Hygroscopic)	Moderate	High (Often Hygroscopic)
Metabolic Liability	High (N-oxidation, C-hydroxylation)	Low	Low (Blocked gem-positions)
Crystallinity	Poor (Often oils/amorphous)	Good (High symmetry)	Challenging (Requires specific counter-ions)

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Critical Insight: The 4,7-diazaspiro[2.6]nonane often forms hygroscopic hydrochloride salts due to the high solubility of the diazepane ring. For solid-state development, Hemifumarate or Tosylate salts are superior alternatives to reduce hygroscopicity and improve lattice energy.

Part 3: Experimental Protocol for Salt Selection & Crystallization

This protocol is designed to overcome the "oiling out" tendency of spiro-diazepanes.

Phase 1: Counter-ion Screening

Objective: Identify a counter-ion that disrupts the hygroscopic nature of the protonated diazepane. Reagents:

- Acids: Hydrochloric acid (4M in dioxane), Fumaric acid, p-Toluenesulfonic acid, Oxalic acid.
- Solvents: Isopropanol (IPA), Ethanol (EtOH), Ethyl Acetate (EtOAc), Acetonitrile (MeCN).[1]

Workflow:

- Dissolve 50 mg of free base 4,7-diazaspiro[2.6]nonane in 0.5 mL of solvent (IPA is preferred).[1]
- Add 1.05 equivalents of acid (or 0.55 eq for hemifumarate).
- Maturation: Cycle temperature between 50°C and 5°C for 24 hours.
- Observation: If oil forms, add anti-solvent (EtOAc or MTBE) dropwise until turbidity persists.
[1]

Phase 2: Single Crystal Growth (Vapor Diffusion)

For X-ray structural analysis, high-quality single crystals are required.

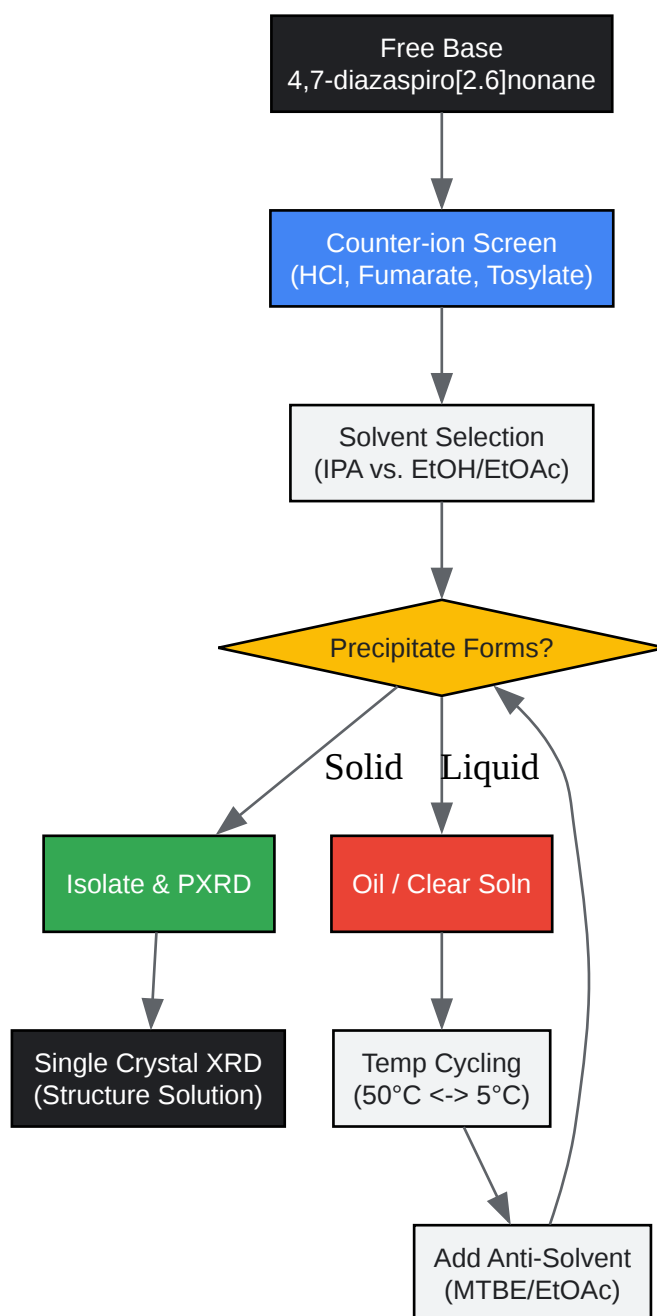
- Inner Vial: Place 10 mg of the salt in 0.5 mL Methanol/Water (9:1).
- Outer Vial: Fill with 3 mL Acetone or Diethyl Ether.
- Process: Seal tightly. Allow vapor diffusion for 3-7 days at 4°C.

Phase 3: Structure Solution (SXR)

Instrument: Bruker D8 Quest or similar (Mo K α or Cu K α radiation).[1] Key Parameters to Refine:

- Disorder: The 7-membered ring often exhibits conformational disorder (twist-chair vs. twist-boat). Use PART commands in SHELXL to model split positions.
- Hydrogen Bonding: Verify the interaction between the protonated N4/N7 and the counter-ion. This interaction network determines the salt's stability.

Workflow Visualization



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Figure 2: Iterative salt screening and crystallization workflow.

Part 4: Data Interpretation & Validation

When analyzing the crystal structure, specific geometric parameters confirm the identity and strain of the molecule.

Key Geometric Parameters (Expected)

Parameter	Atom Selection	Expected Value	Significance
Bond Angle	C(spiro)-C-C (cyclopropane)	~60°	Confirms ring strain integrity.
Bond Angle	C-N-C (diazepane)	~112-116°	Indicates hybridization state (sp3).
Torsion Angle	N-C-C-N (bridge)	Variable	Defines the "twist" of the diazepane.
Puckering	Cremer-Pople Parameters	N/A	Quantifies the 7-ring conformation.

Self-Validating the Protocol:

- Check 1: Does the PXRD pattern of the bulk material match the simulated pattern from the Single Crystal (SXR) data? If not, you have a polymorph or solvate.
- Check 2: Does the melting point (DSC) correlate with the density/packing efficiency observed in the crystal structure? Higher density typically correlates with higher stability.

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